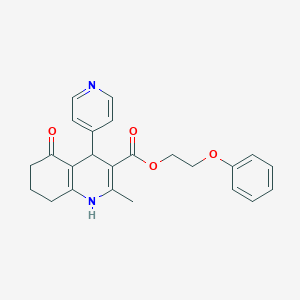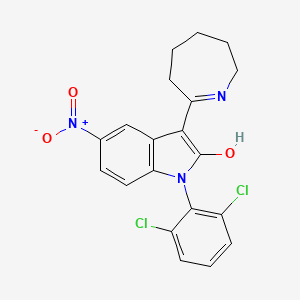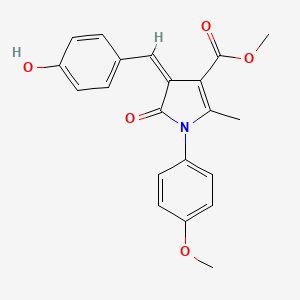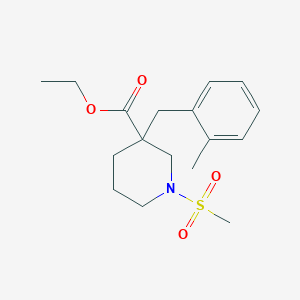
2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as BTA-EG6, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-EG6 is a synthetic small molecule that has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is not fully understood. However, it has been proposed that 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide may alter the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer cell growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to selectively inhibit certain HDAC isoforms, which may reduce the risk of side effects. However, one limitation of using 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One area of interest is the development of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide analogs with improved solubility and potency. Another area of interest is the investigation of the synergistic effects of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide with other anti-cancer agents. Furthermore, the potential use of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in combination with immunotherapy for cancer treatment is an area of active research. Finally, the study of the effects of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide on non-cancer cells, such as immune cells and stem cells, may provide insight into its potential therapeutic applications beyond cancer treatment.
In conclusion, 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is a promising compound with potential therapeutic applications in cancer treatment. Its anti-cancer properties, specificity for HDAC inhibition, and other biochemical and physiological effects make it a promising candidate for further study. Future research will continue to explore its potential therapeutic applications and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves a multi-step process that starts with the reaction of 2-aminothiophenol and 2-chlorobenzoxazole in the presence of a base to yield 2-(1,3-benzoxazol-2-ylthio)aniline. This intermediate is then reacted with 9,10-anthraquinone-2-carboxylic acid in the presence of a coupling agent to yield the final product, 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O4S/c26-20(12-30-23-25-18-7-3-4-8-19(18)29-23)24-13-9-10-16-17(11-13)22(28)15-6-2-1-5-14(15)21(16)27/h1-11H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOXQZACPIXKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine](/img/structure/B4943383.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4943391.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4943395.png)


![5-{3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943412.png)
![N,N-dimethyl-4-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]aniline](/img/structure/B4943419.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4943434.png)